Lipophilicity Comparison
The target compound (CAS 1880193-33-8) exhibits a computed XLogP3 of 0.9, which is 0.6 log units lower than the 5-chloro analog (XLogP3 = 1.5) and 0.4 log units lower than the 2-methyl analog (XLogP3 = 1.3) [1][2]. This difference corresponds to an approximately four-fold lower octanol-water partition coefficient relative to the chloro derivative, predicting superior aqueous solubility and reduced non-specific protein binding. In fragment-based drug discovery, lower lipophilicity is associated with higher ligand efficiency and reduced risk of promiscuous binding [3].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 5-Chloro analog (CAS 1875603-50-1): XLogP3 = 1.5; 2-Methyl analog (CAS 1876174-24-1): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = −0.6 vs. 5-Cl; ΔXLogP3 = −0.4 vs. 2-Me |
| Conditions | Computed values (XLogP3 algorithm); TPSA identical at 71.4 Ų across all three compounds |
Why This Matters
Lower lipophilicity at equivalent TPSA predicts better aqueous solubility and reduced non-specific protein binding, which is critical for fragment screening libraries and early-stage hit triage.
- [1] Kuujia.com. CAS No. 1880193-33-8: 6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid. Computed Properties: XLogP3 = 0.9. Accessed May 2026. View Source
- [2] Kuujia.com. CAS No. 1875603-50-1: 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid. Computed Properties: XLogP3 = 1.5. Accessed May 2026. View Source
- [3] Leeson, P. D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery 2007, 6, 881–890. View Source
